molecular formula C26H18BrNO4 B11586654 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11586654
M. Wt: 488.3 g/mol
InChI Key: CDOYFSCISYFVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. it is suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific chemical structure, which includes a benzofuran ring system and a bromobenzoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H18BrNO4

Molecular Weight

488.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H18BrNO4/c1-14-7-12-21-19(13-14)15(2)24(31-21)26(30)28-22-18-5-3-4-6-20(18)32-25(22)23(29)16-8-10-17(27)11-9-16/h3-13H,1-2H3,(H,28,30)

InChI Key

CDOYFSCISYFVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.